2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene
Description
2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of nitro, propan-2-yloxy, and trifluoromethyl groups attached to a benzene ring
Properties
IUPAC Name |
2-nitro-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-6(2)17-9-4-3-7(10(11,12)13)5-8(9)14(15)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDDKSKBCICPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene typically involves the nitration of 1-(propan-2-yloxy)-4-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The compound can undergo oxidative transformations, particularly involving the propan-2-yloxy group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the propan-2-yloxy group.
Scientific Research Applications
2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The propan-2-yloxy group can affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-1-(methoxy)-4-(trifluoromethyl)benzene
- 2-Nitro-1-(ethoxy)-4-(trifluoromethyl)benzene
- 2-Nitro-1-(butoxy)-4-(trifluoromethyl)benzene
Uniqueness
2-Nitro-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
